molecular formula C10H8NNaO3 B2522479 Sodium 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate CAS No. 2228326-13-2

Sodium 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate

Cat. No. B2522479
CAS RN: 2228326-13-2
M. Wt: 213.168
InChI Key: WGDXHTHAQKGGAV-UHFFFAOYSA-M
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Description

Sodium 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is a chemical compound with the CAS Number: 2228326-13-2 . It has a molecular weight of 213.17 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

A new simple one-pot two-step protocol for the synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate from 2-(2-(benzylamino)benzylidene)malonate under the action of BF3·Et2O was developed . The reaction proceeds through the formation of a stable iminium intermediate containing a difluoroboryl bridge in the dicarbonyl fragment of the molecule .


Molecular Structure Analysis

The InChI Code for Sodium 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is 1S/C10H9NO3.Na/c12-9-7 (10 (13)14)5-6-3-1-2-4-8 (6)11-9;/h1-4,7H,5H2, (H,11,12) (H,13,14);/q;+1/p-1 .


Chemical Reactions Analysis

The synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate involves cyclizations triggered by [1,5]-hydride shift, which are the most frequently employed variants of the internal redox process . This cascade reaction involves the activation of an inert C–H bond and results in the formation of various heterocycles .


Physical And Chemical Properties Analysis

Sodium 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is a powder that is stored at room temperature .

Scientific Research Applications

Medicinal Chemistry

Sodium 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is a type of 1,2,3,4-tetrahydroisoquinoline (THIQ) analog . THIQ analogs, both natural and synthetic, have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This makes them an important class of compounds in medicinal chemistry .

Biological Activities and SAR Studies

The biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action have been the subject of many studies . These studies have resulted in the development of novel THIQ analogs with potent biological activity .

Synthesis of 2-Oxo-1,2,3,4-Tetrahydroquinoline-3-Carboxylate

A new simple one-pot two-step protocol for the synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate from 2-(2-(benzylamino)benzylidene)malonate under the action of BF3·Et2O has been developed . The reaction proceeds through the formation of a stable iminium intermediate containing a difluoroboryl bridge in the dicarbonyl fragment of the molecule .

Redox Economy in Organic Synthesis

The concept of redox economy plays an important role in modern organic synthesis and facilitates the efficiency of synthetic pathways . The synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate involves various redox neutral reactions , making it an essential tool for such economy .

Cyclizations Triggered by [1,5]-Hydride Shift

Cyclizations triggered by [1,5]-hydride shift are the most frequently employed variants of the internal redox process . This cascade reaction involves the activation of an inert C–H bond and results in the formation of various heterocycles .

Green Catalyst for the Synthesis of Desired Product

The synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate involves the use of eco-friendly lactic acid as a green catalyst . This allows for the synthesis of the desired product in solvent-free conditions via the Biginelli reaction .

Safety and Hazards

The compound has been classified as a GHS07 hazard, with the signal word "Warning" . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

sodium;2-oxo-3,4-dihydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3.Na/c12-9-7(10(13)14)5-6-3-1-2-4-8(6)11-9;/h1-4,7H,5H2,(H,11,12)(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDXHTHAQKGGAV-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC2=CC=CC=C21)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8NNaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate

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